molecular formula C19H21N5O3 B2470904 3-(2,3-dimethoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483994-66-7

3-(2,3-dimethoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No. B2470904
CAS RN: 483994-66-7
M. Wt: 367.409
InChI Key: UHGMBJTXQFBWSG-UHFFFAOYSA-N
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Description

3-(2,3-dimethoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide, also known as NSC-637750, is a novel small molecule inhibitor of the p53-MDM2/MDMX protein-protein interaction. NSC-637750 is a member of the tetrazole-based series of small molecules, which have been studied extensively for their potential therapeutic applications. This molecule has been investigated for its ability to inhibit the p53-MDM2/MDMX protein-protein interaction and has been found to be a promising therapeutic option for the treatment of various cancers.

Scientific Research Applications

Molecular Structure and Chemical Synthesis

Research on compounds with similar structures focuses on understanding their molecular frameworks and synthetic pathways. For instance, studies have shown how specific crystal structures and chemical synthesis routes can be optimized for enhanced performance in various applications, such as herbicides and pharmaceuticals. The detailed structural analysis helps in determining the compound's potential interaction with biological systems or its physical properties (Liu et al., 2008).

Pharmacological Applications

Compounds related to "3-(2,3-dimethoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide" have been studied for their pharmacological effects. For example, derivatives have been explored for anticonvulsant properties, showing potential in treating seizures and epilepsy (A. Idris et al., 2011). Additionally, antimicrobial and cytotoxic activities of similar compounds suggest their use in developing new antibiotics and cancer treatments (Sailaja Rani Talupur et al., 2021).

Material Science and Chemical Engineering

The synthesis and structural analysis of similar compounds contribute to material science, especially in the development of new materials with specific chemical and physical properties. For instance, the study of crystal structures and molecular interactions within compounds can lead to innovations in material design and engineering (B. J. Al-Hourani et al., 2016).

properties

IUPAC Name

3-(2,3-dimethoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-12-6-4-8-14(10-12)20-19(25)15(18-21-23-24-22-18)11-13-7-5-9-16(26-2)17(13)27-3/h4-10,15H,11H2,1-3H3,(H,20,25)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGMBJTXQFBWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(CC2=C(C(=CC=C2)OC)OC)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-dimethoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide

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